2-Chloro-3,5-dimethylpyridine

Vue d'ensemble

Description

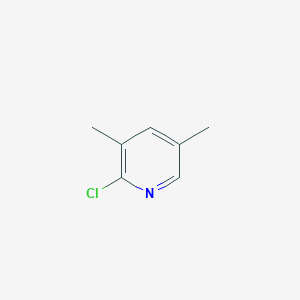

2-Chloro-3,5-dimethylpyridine: is an organic compound with the molecular formula C7H8ClN . It is a derivative of pyridine, characterized by the presence of chlorine and methyl groups at specific positions on the pyridine ring. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Chloro-3,5-dimethylpyridine can be synthesized through several methods. One common method involves the chlorination of 3,5-dimethylpyridine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography or crystallization, is common to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-3,5-dimethylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form 3,5-dimethylpyridine.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Applications De Recherche Scientifique

Pharmaceutical Applications

Intermediate in Drug Synthesis

One of the primary applications of 2-chloro-3,5-dimethylpyridine is as an intermediate in the synthesis of pharmaceutical compounds. It plays a crucial role in the production of proton pump inhibitors such as Omeprazole, which is used for treating peptic ulcers and gastroesophageal reflux disease (GERD). The synthesis involves several steps where this compound serves as a key building block, enabling the precise modification of the molecule to achieve desired pharmacological properties .

Table 1: Key Pharmaceutical Applications

| Application | Compound Name | Role in Synthesis |

|---|---|---|

| Peptic Ulcer Treatment | Omeprazole | Intermediate for synthesis |

| Antimicrobial Agents | Various | Used in the synthesis of pyridine derivatives |

| Anti-inflammatory Drugs | Various | Acts as a precursor in drug formulation |

Agrochemical Applications

Synthesis of Herbicides

This compound is also utilized in the agrochemical industry, particularly in the synthesis of herbicides. Its derivatives are important components in synthetic auxin herbicides, which are used to control unwanted vegetation by mimicking natural plant hormones . This application highlights the compound's significance in agricultural practices aimed at enhancing crop yield and management.

Table 2: Agrochemical Applications

| Application | Compound Type | Role |

|---|---|---|

| Herbicides | Synthetic Auxins | Active ingredient in weed control |

| Insecticides | Various | Intermediate for insect repellent synthesis |

Materials Science Applications

Polymer Development

Beyond pharmaceuticals and agrochemicals, this compound finds applications in materials science. Its unique chemical structure allows for incorporation into polymers, leading to materials with enhanced properties such as improved thermal stability and increased electrical conductivity. These advancements have potential implications for electronics and aerospace industries .

Case Studies

Case Study 1: Synthesis of Omeprazole

A detailed study on the synthesis of Omeprazole demonstrated that using this compound as an intermediate significantly improved yield and purity. The process involved multiple steps including chlorination and methylation, where this compound facilitated critical transformations necessary for achieving the final drug product .

Case Study 2: Development of Synthetic Auxin Herbicides

Research focused on developing synthetic auxin herbicides revealed that derivatives of this compound exhibited potent herbicidal activity. The study highlighted how variations in substitution patterns influenced biological activity, showcasing the compound's versatility in agrochemical formulations .

Mécanisme D'action

The mechanism of action of 2-Chloro-3,5-dimethylpyridine involves its interaction with specific molecular targets. The chlorine atom and methyl groups on the pyridine ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparaison Avec Des Composés Similaires

3,5-Dimethylpyridine: Lacks the chlorine atom, resulting in different reactivity and applications.

2-Chloro-4,6-dimethylpyridine: Similar structure but with different substitution pattern, leading to variations in chemical behavior.

2-Chloro-3,5-dimethyl-4-methoxypyridine: Contains an additional methoxy group, affecting its chemical properties and uses.

Uniqueness: 2-Chloro-3,5-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Activité Biologique

Overview

2-Chloro-3,5-dimethylpyridine (CDMP) is an organic compound with the molecular formula C₇H₈ClN. It is a substituted pyridine derivative characterized by the presence of chlorine and methyl groups. This compound has garnered attention for its diverse biological activities and applications in medicinal chemistry, agrochemicals, and organic synthesis.

The biological activity of CDMP primarily stems from its interactions with various biomolecules, including enzymes, proteins, and nucleic acids. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of numerous drugs and xenobiotics. These interactions can lead to either inhibition or modulation of enzymatic activity, influencing metabolic pathways and cellular functions.

Cellular Effects

CDMP affects several cellular processes:

- Cell Signaling : It influences pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation.

- Gene Expression : Exposure to CDMP can lead to the upregulation of stress response genes, altering cellular metabolism and function.

Dosage Effects in Animal Models

Research indicates that the effects of CDMP vary significantly with dosage:

- Low Doses : Minimal observable effects on biochemical parameters.

- High Doses : Significant physiological changes, including potential toxicity leading to liver damage and oxidative stress.

Metabolic Pathways

CDMP undergoes metabolism primarily via cytochrome P450 enzymes. This metabolism can generate reactive intermediates that contribute to its biological effects. The compound's metabolic pathways are crucial for understanding its pharmacokinetics and potential therapeutic uses.

Comparative Analysis with Similar Compounds

A comparison of CDMP with structurally similar compounds highlights its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3,5-Dimethylpyridine | Lacks chlorine; different reactivity | Limited biological activity |

| 2-Chloro-4,6-dimethylpyridine | Similar structure; different substitution pattern | Varies based on substitutions |

| 2-Chloro-3,5-dimethyl-4-methoxypyridine | Additional methoxy group; altered chemical properties | Potentially enhanced activity |

Case Studies

- Antimicrobial Activity : In a study evaluating various pyridine derivatives, CDMP exhibited moderate antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound showed effectiveness comparable to standard antibiotics like ciprofloxacin .

- Insecticidal Activity : Another investigation into the biological activities of CDMP revealed its potential as an insecticide, demonstrating effectiveness against specific pest species .

- Cancer Research : Preliminary studies suggest that CDMP may act as an inhibitor of specific protein kinases involved in cancer signaling pathways. This suggests potential applications in developing anticancer therapies.

Propriétés

IUPAC Name |

2-chloro-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUVEKFEQISNDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500792 | |

| Record name | 2-Chloro-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72093-12-0 | |

| Record name | 2-Chloro-3,5-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72093-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.